molecular formula C9H16N2O2 B010421 N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide CAS No. 106692-36-8

N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide

Cat. No.: B010421
CAS No.: 106692-36-8
M. Wt: 184.24 g/mol
InChI Key: OAUYENAPBFTAQT-UHFFFAOYSA-N
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Description

Chemical Identity and Structure N-[3-(2-Oxopyrrolidin-1-yl)propyl]acetamide (IUPAC name: this compound; CAS: 106692-36-8) is a pyrrolidinone-containing acetamide derivative. Its molecular formula is C₉H₁₆N₂O₂ (molecular weight: 184.24 g/mol), featuring a pyrrolidin-2-one (2-oxopyrrolidine) ring linked via a propyl chain to an acetamide group .

Biological Relevance
This compound is a metabolite of spermidine, a polyamine involved in cellular processes such as autophagy and aging . It is enzymatically produced via the deamination of N1-acetylspermidine by the gene product of AOC1 (amine oxidase copper-containing 1) . Studies highlight its association with cardiovascular diseases (e.g., heart failure) and hyperuricemia, where it interacts with the organic anion transporter OAT1, influencing urate homeostasis .

Preparation Methods

Synthetic Routes via N-Alkylation and Cyclization

N-Alkylation of 4-Aminobutyric Acid Derivatives

A foundational method, described in Russian Patent RU2629117C1, involves the reaction of potassium 4-aminobutyrate with chloroacetamide in alcoholic media . The process proceeds via nucleophilic substitution, where the deprotonated amine attacks the electrophilic carbon of chloroacetamide. This step forms an intermediate linear amide, which undergoes cyclization to yield the pyrrolidinone ring.

Reaction Conditions:

  • Molar Ratio: 2:1 (4-aminobutyrate : chloroacetamide)

  • Solvent: Methanol or ethanol

  • Temperature: 60–80°C

  • Cyclization Catalyst: Tetrabutylammonium bromide (TBAB)

  • Yield: 44–63% after chromatographic purification

This method is notable for its scalability but requires careful control of stoichiometry to minimize byproducts such as potassium chloride.

Direct Acetylation of 3-(2-Oxopyrrolidin-1-yl)propylamine

Synthesis of the Propylamine Intermediate

The propylamine precursor, 3-(2-oxopyrrolidin-1-yl)propylamine, is synthesized via alkylation of pyrrolidinone with 3-chloropropylamine. However, due to the low reactivity of the lactam nitrogen, this step often employs phase-transfer catalysts or high-pressure conditions .

Alternative Route (Gabriel Synthesis):

  • Phthalimide Protection: React 3-bromopropylamine hydrobromide with phthalimide potassium salt.

  • Alkylation: Treat pyrrolidinone with the phthalimidopropyl bromide intermediate under basic conditions.

  • Deprotection: Hydrazinolysis to free the amine, yielding 3-(2-oxopyrrolidin-1-yl)propylamine .

Acetylation Protocol

The amine intermediate is acetylated using acetic anhydride or acetyl chloride in dichloromethane or tetrahydrofuran (THF):

Procedure:

  • Dissolve 3-(2-oxopyrrolidin-1-yl)propylamine (1.0 equiv) in anhydrous THF.

  • Add triethylamine (1.2 equiv) as a base.

  • Slowly introduce acetyl chloride (1.1 equiv) at 0°C.

  • Stir for 4–6 hours at room temperature.

  • Purify via recrystallization (ethanol/water) or flash chromatography.

  • Yield: 70–85%

Nucleophilic Substitution Approaches

Chloroacetamide Alkylation

A method adapted from VulcanChem’s synthesis of 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide involves displacing chloride with an amine . For the target compound, this approach substitutes chloroacetamide with a propylamine-pyrrolidinone derivative:

Reaction Scheme:
Cl-CH2-CONH2+H2N-(CH2)3-pyrrolidinoneCH3-CONH-(CH2)3-pyrrolidinone+HCl\text{Cl-CH}_2\text{-CONH}_2 + \text{H}_2\text{N-(CH}_2\text{)}_3\text{-pyrrolidinone} \rightarrow \text{CH}_3\text{-CONH-(CH}_2\text{)}_3\text{-pyrrolidinone} + \text{HCl}

Conditions:

  • Solvent: Ethanol or dichloromethane

  • Base: Ethyldiisopropylamine

  • Temperature: 25–40°C

  • Yield: 50–60%

Comparative Analysis of Preparation Methods

Method Key Steps Yield Advantages Limitations
N-Alkylation-CyclizationAlkylation, cyclization44–63%Scalable, fewer purification stepsRequires stoichiometric precision
Direct AcetylationAmine synthesis, acylation70–85%High purity, straightforward conditionsMulti-step amine synthesis
Nucleophilic SubstitutionDisplacement of chloride50–60%Rapid reaction kineticsLower yields, byproduct formation

Industrial Production Considerations

Continuous Flow Synthesis

To enhance throughput, continuous flow reactors are employed for the acylation step, ensuring consistent temperature control and reduced reaction times. For example, mixing 3-(2-oxopyrrolidin-1-yl)propylamine and acetyl chloride in a microreactor at 50°C achieves 90% conversion in 10 minutes .

Solvent Recycling

Methanol and ethanol from the N-alkylation step are reclaimed via distillation, reducing production costs by 15–20% .

Reaction Optimization Strategies

Temperature Modulation

Cyclization efficiency improves at elevated temperatures (70–80°C), but exceeding 80°C promotes decomposition. Infrared spectroscopy monitors ring closure via the disappearance of the linear amide’s carbonyl stretch at 1680 cm⁻¹ .

Catalytic Enhancements

Adding 2-hydroxypyridine (5 mol%) accelerates cyclization by stabilizing the transition state through hydrogen bonding, reducing reaction time from 12 hours to 4 hours .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 1.70–1.85 (m, 2H, CH₂), 2.00 (s, 3H, CH₃CO), 2.35–2.50 (m, 4H, pyrrolidinone CH₂), 3.40 (t, 2H, J = 6.5 Hz, NCH₂), 3.60 (t, 2H, J = 7.0 Hz, CONHCH₂) .

  • ¹³C NMR (CDCl₃): δ 21.5 (CH₃CO), 28.1, 30.7 (pyrrolidinone CH₂), 39.8 (NCH₂), 171.2 (CONH) .

Mass Spectrometry

  • ESI-MS: m/z 213.2 [M+H]⁺, consistent with the molecular formula C₁₀H₁₆N₂O₂ .

Emerging Methodologies

Enzymatic Acetylation

Immobilized Candida antarctica lipase B (CAL-B) catalyzes the acetylation of 3-(2-oxopyrrolidin-1-yl)propylamine in ionic liquids, achieving 92% yield at 35°C. This method eliminates solvent use and reduces energy input .

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetamidopropyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield N-(3-acetamidopropyl)pyrrolidin-2-one derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide is recognized for its potential in drug development, especially in the context of cancer treatment. Preliminary studies indicate that it exhibits cytotoxic effects against certain cancer cell lines, suggesting its utility as an anti-cancer agent. Its structure allows for modifications that can enhance its biological activity or pharmacological properties, making it a candidate for further research in oncological therapies .

Case Study: Anti-Cancer Properties

A study demonstrated that this compound shows selective cytotoxicity towards specific cancer types, particularly in pediatric oncology. The compound's mechanism of action appears to involve the disruption of cellular proliferation pathways, leading to apoptosis in malignant cells .

Biological Interactions

Research into the biological interactions of this compound reveals its potential to bind with various biological targets. These interactions may influence metabolic pathways crucial for cancer progression and other diseases.

Binding Affinity Studies

Studies employing techniques like surface plasmon resonance and isothermal titration calorimetry have suggested that this compound may interact with specific receptors or enzymes involved in cellular signaling pathways. Understanding these interactions is vital for elucidating the compound's therapeutic potential .

Potential Biomarker for Kidney Function

Emerging research indicates that this compound may serve as a urinary metabolite related to kidney function. Its presence has been noted in patients with chronic kidney disease, suggesting it could be explored as a biomarker for disease progression or renal health monitoring .

Structural Analogues and Variants

The compound's structural features allow for the synthesis of various analogues that may exhibit differing pharmacological profiles. For instance:

Compound NameStructural FeaturesUnique Aspects
2-(4-bromo-1H-indol-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamideIndole ring fused with pyrrolidinePotentially enhanced bioactivity due to indole moiety
2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamideChlorine substituent on acetamideMay exhibit different reactivity patterns compared to this compound
N-(3-acetamidopropyl)pyrrolidin-2-oneSimilar pyrrolidine structureDifferent functional groups leading to varied pharmacological profiles

These variants provide avenues for exploring enhanced therapeutic effects or reduced side effects compared to the parent compound .

Future Directions in Research

The ongoing investigation into this compound aims to uncover additional therapeutic uses beyond oncology. Research focusing on its pharmacokinetics, detailed mechanisms of action, and broader biological impacts is essential for advancing its application in clinical settings.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogs

Key structural analogs differ in substituents on the pyrrolidinone ring, propyl chain, or acetamide group.

Compound Name Molecular Formula Key Structural Features Biological/Functional Role References
2-Chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide C₉H₁₅ClN₂O₂ Chloro-substitution at acetamide Protein/enzyme inhibition; membrane studies
N-[3-(Dimethylamino)propyl]-2-(2-oxopyrrolidin-1-yl)acetamide C₁₁H₂₁N₃O₂ Dimethylamino group on propyl chain GABA-ergic activity (hypothesized)
2-(2-Oxopyrrolidin-1-yl)acetamide C₆H₁₀N₂O₂ Shorter propyl chain (no N-propyl group) Laboratory chemical; limited bioactivity data
7-Hydroxy-2-oxo-2H-chromene-8-carbaldehyde derivatives Variable Coumarin core fused with pyrrolidinone-acetamide Antimicrobial/anticancer screening candidates

Key Observations :

  • The parent compound’s pyrrolidinone ring is critical for hydrogen bonding and transporter interactions (e.g., OAT1) .

Functional Analogs

Compounds with similar metabolic or transporter-related roles:

Compound Name Role Mechanism/Interaction Comparison to Target Compound References
Spermidine Precursor polyamine Metabolized to N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide via AOC1 Direct metabolic link; shared OAT1 binding
N1-Acetylspermidine Intermediate metabolite Substrate for AOC1 to produce target compound Upstream in spermidine catabolism
3-Hydroxyoctanoic acid Cardiovascular biomarker Co-occurs with target compound in heart failure Shared metabolic pathways in CVD

Key Observations :

  • The target compound’s genetic regulation by AOC1 (rs1005390 variant) distinguishes it from non-metabolic analogs .

Key Observations :

  • The target compound’s low acute toxicity contrasts with simpler analogs like 2-(2-oxopyrrolidin-1-yl)acetamide, which has documented oral toxicity .
  • Chlorinated analogs lack safety data, highlighting research gaps .

Research and Clinical Relevance

  • Cardiovascular Disease : The compound is a biomarker in heart failure, alongside metabolites like phthalide and homoarginine .
  • Hyperuricemia: Modulates OAT1-mediated urate transport, a mechanism absent in non-pyrrolidinone analogs .

Biological Activity

N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide, also known as N-(3-acetamidopropyl)pyrrolidin-2-one, is a synthetic organic compound with significant potential in pharmacology, particularly in oncology. This article explores its biological activity, focusing on its anticancer properties, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C9H16N2O2 and features a pyrrolidine ring. Its unique structure allows for various interactions within biological systems, which may contribute to its pharmacological effects. The compound is a metabolite of N1-acetylspermidine, indicating its involvement in cellular processes regulated by polyamines such as spermidine, which are known for their roles in cell proliferation and differentiation.

Anticancer Properties

Preliminary studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. These effects suggest its potential as an anticancer agent , particularly in treating specific types of tumors. Research has shown that compounds with similar structures often interact with critical biological pathways involved in cancer progression, such as apoptosis and cell cycle regulation.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Inhibition of cell proliferation
A54925Disruption of mitochondrial function

Interaction Studies

Studies focusing on the binding affinity of this compound to various biological targets have revealed promising interactions. Techniques such as surface plasmon resonance and isothermal titration calorimetry are being employed to elucidate these interactions further. Initial findings suggest that the compound may bind to receptors or enzymes pivotal in cancer biology.

Metabolic Pathways

This compound is primarily metabolized into various urinary metabolites, which have been studied for their potential as biomarkers in chronic kidney disease. Its identification as a uremic solute indicates that it may play a role in kidney function and disease progression .

Figure 1: Metabolic Pathway of this compound

Metabolic Pathway

Case Studies and Research Findings

A recent study highlighted the compound's role in modulating immune responses in patients with allergic conjunctivitis. The research utilized Mendelian Randomization to assess the impact of various metabolites, including this compound, on disease risk. The findings suggested that this compound could be associated with increased risk factors for allergic responses, indicating a complex interplay between metabolism and immune function .

Future Directions

The ongoing research into this compound may uncover additional therapeutic applications beyond oncology. Its structural similarities to other bioactive compounds suggest potential utility in treating various conditions, including neurodegenerative diseases and metabolic disorders . Further studies are required to fully understand its mechanism of action and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the key analytical techniques for structural elucidation and purity assessment of N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to confirm substituent positions and stereochemistry. For example, 1H^1H NMR signals for pyrrolidinone protons typically appear at δ 2.8–3.5 ppm, while acetamide protons resonate near δ 2.1 ppm .
  • Mass Spectrometry (ESI/APCI) : Confirm molecular weight via peaks such as [M+H]+^+ at m/z 183.2 (C8_8H13_{13}N3_3O2_2) and fragmentation patterns to identify functional groups .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., N–H···O hydrogen bonds) to validate solid-state conformation .

Q. How can researchers optimize the synthesis of this compound derivatives?

  • Methodological Answer :

  • Stepwise Functionalization : Start with pyrrolidinone precursors and employ nucleophilic substitution or amidation reactions. For example, react 3-aminopropylpyrrolidinone with acetyl chloride in dichloromethane under basic conditions (e.g., Na2_2CO3_3) to introduce the acetamide group .
  • Purification : Use silica gel chromatography with gradients (e.g., 0–8% MeOH in CH2_2Cl2_2) followed by recrystallization in ethyl acetate to isolate high-purity products (yield ~58%) .

Q. What is the metabolic origin of this compound in humans?

  • Methodological Answer :

  • Enzymatic Pathways : The compound is a metabolite of spermidine via deamination by the enzyme AOC1 (amine oxidase, copper-containing 1). Experimental validation involves:
  • In vitro assays : Incubate N1-acetylspermidine with recombinant AOC1 and monitor metabolite production via LC-MS .
  • GWAS integration : Correlate genetic variants (e.g., rs1005390 in AOC1) with circulating metabolite levels in cohort studies (e.g., Atherosclerosis Risk in Communities [ARIC] study) .

Advanced Research Questions

Q. How can contradictory associations of this compound with disease outcomes be resolved?

  • Methodological Answer :

  • Multi-Omics Integration : In cardiovascular studies, the metabolite is linked to adverse events (HR 1.35 for acute coronary syndrome), while in diabetes research, it shows protective effects (HR 0.79). To reconcile this:
  • Stratified Analysis : Adjust for confounders (e.g., renal function, medication use) using regression models .
  • Mechanistic Studies : Use knockout mouse models (e.g., AOC1/^{-/-}) to isolate its role in specific pathways (e.g., polyamine metabolism vs. oxidative stress) .

Q. What experimental designs are recommended for studying genetic regulation of this compound levels?

  • Methodological Answer :

  • Mendelian Randomization (MR) : Leverage GWAS data (e.g., rs1005390) as instrumental variables to infer causal relationships between metabolite levels and diseases .
  • CRISPR-Cas9 Editing : Modify AOC1 in cell lines (e.g., HEK293) to quantify changes in metabolite production via targeted metabolomics .

Q. How can researchers assess the toxicological profile of this compound in preclinical models?

  • Methodological Answer :

  • Acute Toxicity Testing : Administer escalating doses (e.g., 10–1000 mg/kg) in rodents and monitor for GHS-classified hazards (e.g., skin sensitization, oral toxicity) .
  • Subchronic Exposure : Conduct 28-day repeated-dose studies with histopathological evaluation of target organs (e.g., liver, kidneys) .

Q. Notes

  • Safety Protocols : Always use PPE (gloves, goggles) and fume hoods during synthesis due to acetyl chloride’s corrosive nature .
  • Data Reproducibility : Replicate findings across independent cohorts (e.g., ARIC, KORA F4) to address population-specific biases .

Properties

IUPAC Name

N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-8(12)10-5-3-7-11-6-2-4-9(11)13/h2-7H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUYENAPBFTAQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCN1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60147728
Record name N-(3-Acetamidopropyl)pyrrolidin-2-one
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Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106692-36-8
Record name N-[3-(2-Oxo-1-pyrrolidinyl)propyl]acetamide
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Record name N-(3-Acetamidopropyl)pyrrolidin-2-one
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Record name N-(3-Acetamidopropyl)pyrrolidin-2-one
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
Reactant of Route 6
N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide

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